molecular formula C21H27NO2 B8648795 4-(4-Diethylaminobutoxy)benzophenone

4-(4-Diethylaminobutoxy)benzophenone

Cat. No.: B8648795
M. Wt: 325.4 g/mol
InChI Key: GWSRIUFFKGTYNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Diethylaminobutoxy)benzophenone is a benzophenone derivative characterized by a diethylamino-substituted butoxy chain at the para position of one phenyl ring. Benzophenones are widely studied for their biological and chemical versatility, including applications in antimicrobial, anticancer, and material science research .

Properties

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

IUPAC Name

[4-[4-(diethylamino)butoxy]phenyl]-phenylmethanone

InChI

InChI=1S/C21H27NO2/c1-3-22(4-2)16-8-9-17-24-20-14-12-19(13-15-20)21(23)18-10-6-5-7-11-18/h5-7,10-15H,3-4,8-9,16-17H2,1-2H3

InChI Key

GWSRIUFFKGTYNR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Antibacterial Activity
  • Benzophenone Derivatives (A8–10, B10–12): Exhibit moderate to potent antibacterial activity (MIC: 0.5–8 µg/mL) against Gram-positive bacteria. However, diphenyl-substituted derivatives (A11–15, B13–17) show superior potency (32-fold increase in activity compared to simpler benzophenones), attributed to enhanced hydrophobicity .
Anticancer Activity
  • Tamoxifen Analogues (e.g., 5c, 5e): Benzophenone derivatives with piperazino or N-methylpiperazino groups show 2-fold higher antiproliferative activity than tamoxifen in breast cancer cells. The diethylaminobutoxy group in 4-(4-Diethylaminobutoxy)benzophenone may similarly enhance ER-binding affinity due to its bulky, lipophilic nature .
Antifungal Activity

Physical and Chemical Properties

Compound Melting Point (°C) Water Solubility LogP (Predicted) Key Substituents
This compound Not reported Low ~3.5 Diethylaminobutoxy
4-(Trifluoromethyl)benzophenone 114–116 Insoluble 3.8 Trifluoromethyl
Michler’s Ketone 174–176 Insoluble 2.7 4,4'-Bis(dimethylamino)
4-(Dimethylaminoethoxy)benzophenone Not reported Low ~2.9 Dimethylaminoethoxy
  • Hydrophobicity Trends : Longer alkoxy chains (e.g., butoxy, dodecyloxy) increase logP values, enhancing membrane permeability but reducing water solubility .
  • Electron Effects : Trifluoromethyl and halogen substituents (e.g., bromomethyl) introduce electron-withdrawing effects, altering reactivity and binding interactions .

Key Findings and Implications

Substituent Hydrophobicity : Bulky hydrophobic groups (e.g., diphenyl, dodecyloxy) enhance antibacterial activity but may compromise solubility .

Electron-Donating vs. Withdrawing Groups: Hydroxy and amino groups enhance antifungal/anticancer activity, while halogen or trifluoromethyl groups favor material science applications .

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